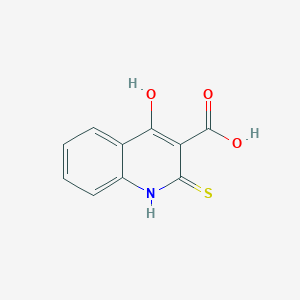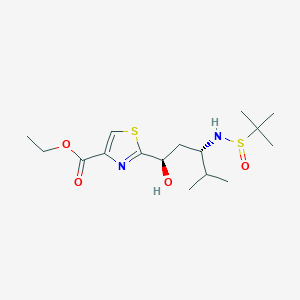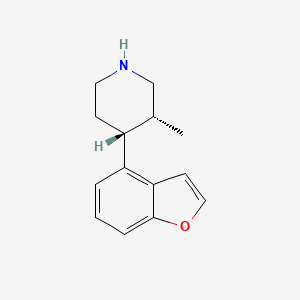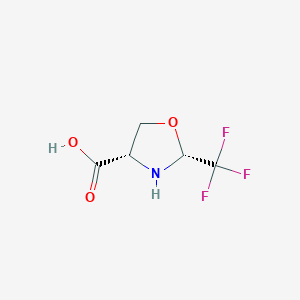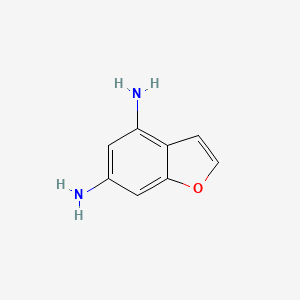
1-Benzofuran-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-4,6-diamine is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with two amino groups attached at the 4th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-4,6-diamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of salicylaldehyde with ethyl chloroacetate, followed by cyclization and subsequent amination to introduce the amino groups at the desired positions .
Industrial Production Methods: Industrial production methods for benzofuran-4,6-diamine often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzofuran-4,6-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran-4,6-diamine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzofuran-4,6-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with DNA, leading to its biological effects. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Benzofuran: The parent compound without amino groups.
Benzothiophene: A similar structure with a sulfur atom replacing the oxygen in the furan ring.
Indole: A compound with a nitrogen atom in the five-membered ring instead of oxygen.
Uniqueness: Benzofuran-4,6-diamine is unique due to the presence of amino groups at specific positions, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
705928-19-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-benzofuran-4,6-diamine |
InChI |
InChI=1S/C8H8N2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H,9-10H2 |
InChI Key |
HFVOMTWTNZIGRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=CC(=C21)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


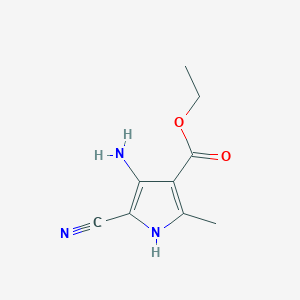
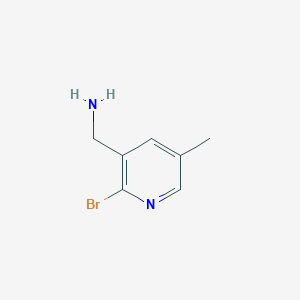
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
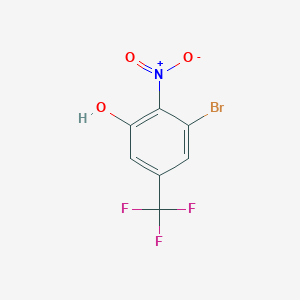
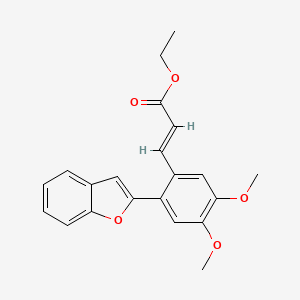
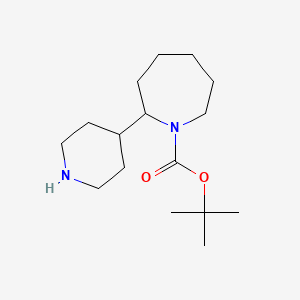
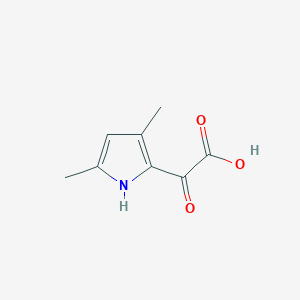
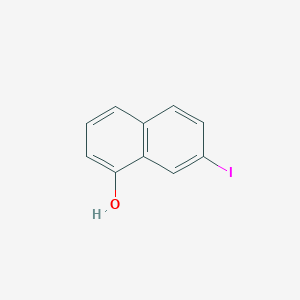

![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)
